molecular formula C21H17NO2S B12152401 2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B12152401
M. Wt: 347.4 g/mol
InChI Key: SFVPWWZVORSTFA-UHFFFAOYSA-N
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Description

The compound 2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one features a benzothieno-oxazinone core fused with a tetrahydrofuran ring and a naphthalenylmethyl substituent. Its molecular formula is C₁₅H₁₂N₂OS, as inferred from elemental analysis data of structurally related compounds . The oxazinone ring introduces a lactam moiety, which may influence hydrogen-bonding interactions and metabolic stability.

Properties

Molecular Formula

C21H17NO2S

Molecular Weight

347.4 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one

InChI

InChI=1S/C21H17NO2S/c23-21-19-16-10-3-4-11-17(16)25-20(19)22-18(24-21)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-2,5-9H,3-4,10-12H2

InChI Key

SFVPWWZVORSTFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts such as copper (I) to facilitate the cyclization process . The specific reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and optimizing the use of reagents to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Research Tools and Methodologies

  • Crystallography : Programs like SHELXL and ORTEP-3 are widely used for resolving crystal structures of similar compounds, ensuring accurate stereochemical assignments .
  • Synthesis : Reactions in aqueous solvents with phase-transfer catalysts (e.g., TEBA in ) may be applicable for synthesizing naphthalene-containing derivatives .

Biological Activity

2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound exhibits a variety of biological activities attributed to its naphthalene and oxazine moieties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one is C₁₆H₁₃N₁O₂S, with a molecular weight of approximately 283.35 g/mol. Its structure includes a fused benzothieno and oxazine ring system, which contributes to its reactivity and interaction with biological systems .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazine derivatives similar to the compound . These derivatives have shown moderate to potent activity against various bacterial strains and fungi such as Staphylococcus aureus and Candida albicans . The presence of the oxazine ring enhances the compound's ability to interact with microbial enzymes, potentially inhibiting their function.

Antioxidant Activity

Research indicates that compounds within the benzothiazine family exhibit antioxidant properties. The ability to scavenge free radicals has been demonstrated in vitro using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests . This antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Enzyme Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase inhibitor. This is significant for therapeutic applications in neurodegenerative diseases such as Alzheimer's. Docking studies have suggested favorable interactions with the enzyme's active site .

Case Studies

A series of experiments were conducted to assess the biological activity of 2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one:

  • Antimicrobial Testing : In vitro tests were performed against several gram-positive and gram-negative bacteria. The compound exhibited varying degrees of inhibition with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Antioxidant Assays : The antioxidant capacity was evaluated using DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results showed that the compound could reduce DPPH radicals by approximately 70% at a concentration of 50 µg/mL.
  • Enzyme Interaction Studies : Molecular docking simulations revealed that the compound binds effectively within the active site of acetylcholinesterase with a binding affinity comparable to known inhibitors.

Comparative Analysis Table

Activity TypeCompound TestedResultReference
Antimicrobial2-(naphthalen-1-ylmethyl)-...MIC: 32 - 128 µg/mL
Antioxidant2-(naphthalen-1-ylmethyl)-...DPPH reduction: ~70% at 50 µg/mL
Enzyme InhibitionAcetylcholinesteraseBinding affinity comparable to inhibitors

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